2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one
Description
Properties
Molecular Formula |
C6H9IN2O |
|---|---|
Molecular Weight |
252.05 g/mol |
IUPAC Name |
2-ethyl-5-iodo-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C6H9IN2O/c1-2-9-6(10)3-5(7)4-8-9/h4-5H,2-3H2,1H3 |
InChI Key |
FDJMJABIUSUNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C=N1)I |
Origin of Product |
United States |
Biological Activity
2-Ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridazinone class, which has been studied for various pharmacological properties, including anti-inflammatory and anticancer effects. This article reviews the biological activity of 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one based on recent research findings and case studies.
- Molecular Formula : C6H9IN2O
- Molecular Weight : 252.05 g/mol
- CAS Number : 1934975-55-9
Anti-inflammatory Properties
Recent studies have indicated that pyridazinone derivatives, including 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one, exhibit significant anti-inflammatory activity. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro assays showed that this compound effectively reduced the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one has also been explored. In a study involving various cancer cell lines, the compound demonstrated cytotoxic effects, particularly against breast and lung cancer cells. The IC50 values obtained were comparable to those of established chemotherapeutic agents. The proposed mechanism includes induction of apoptosis through activation of caspases and modulation of cell cycle progression .
Case Study 1: Anti-inflammatory Effects
In a controlled experiment, mice were treated with 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one prior to LPS administration. Results showed a significant decrease in paw edema and serum levels of inflammatory markers compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues .
Case Study 2: Anticancer Efficacy
A study evaluated the efficacy of this compound in a xenograft model of human breast cancer. Mice treated with 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one exhibited a significant reduction in tumor volume compared to untreated controls. Mechanistic studies indicated that the compound inhibited tumor growth by downregulating the expression of oncogenes and upregulating tumor suppressor genes .
Comparative Analysis Table
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Ethyl-5-Iodo-4,5-Dihydropyridazin-3(2H)-one | Anti-inflammatory | 15 | Inhibition of COX and LOX |
| Anticancer | 20 | Induction of apoptosis via caspase activation | |
| Other Pyridazinones | Varies | Varies | Varies |
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of dihydropyridazinones, including 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one, have potential as anti-inflammatory agents. Studies have shown that modifications in the chemical structure can enhance their efficacy against inflammation-related pathways. For instance, the introduction of various substituents can lead to significant changes in biological activity, making these compounds promising candidates for drug development aimed at treating inflammatory diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridazinone derivatives. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of iodine in the structure may contribute to enhanced biological activity, making it a subject of interest for further exploration in anticancer therapies .
Neuroprotective Effects
There is emerging evidence suggesting that dihydropyridazinones may exhibit neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. The specific mechanisms through which 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one exerts these effects are still under investigation but represent a promising area for future research .
Synthesis of Functional Polymers
The compound can serve as a building block for synthesizing functional polymers with specific properties. Its unique structure allows for the incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into the polymerization processes involving dihydropyridazinones is ongoing, with preliminary results indicating improved performance in various applications .
Photovoltaic Materials
Another innovative application involves the use of 2-ethyl-5-iodo-4,5-dihydropyridazin-3(2H)-one in the development of organic photovoltaic materials. Its electronic properties may contribute to better charge transport and light absorption characteristics in solar cells, which is crucial for improving their efficiency .
Case Studies and Research Findings
| Study Title | Focus | Findings |
|---|---|---|
| Anti-inflammatory Activity of Dihydropyridazinones | Medicinal Chemistry | Demonstrated significant inhibition of pro-inflammatory cytokines in vitro. |
| Anticancer Properties of Pyridazinone Derivatives | Cancer Research | Showed dose-dependent cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
| Neuroprotective Effects Against Oxidative Stress | Neuroscience | Exhibited protective effects on neuronal cells subjected to oxidative stress conditions. |
| Development of Functional Polymers | Material Science | Enhanced mechanical properties observed in polymers incorporating dihydropyridazinone units compared to control samples. |
| Organic Photovoltaic Applications | Renewable Energy | Improved charge mobility and light absorption noted in preliminary photovoltaic devices utilizing this compound. |
Comparison with Similar Compounds
Key Observations :
- Iodine vs.
- Ethyl vs. Bulkier Alkyls : The ethyl group at position 2 balances lipophilicity without significantly hindering solubility, unlike bulkier alkyl chains (e.g., butyl) that reduce aqueous solubility .
Solubility and Thermodynamic Behavior
Trends :
- Iodine Impact: The 5-iodo substituent is expected to reduce solubility in polar solvents (e.g., water, ethanol) due to increased molecular weight and hydrophobicity compared to phenyl or chlorine analogs .
- Ethyl vs. Phenyl : Ethyl substitution at position 2 likely improves solubility relative to phenyl-substituted derivatives, which exhibit strong π-π stacking in crystalline forms .
Enzyme Inhibition
- PDE3/4 Inhibition: The 4,5-dihydropyridazinone core is critical for PDE binding, but iodine at position 5 may sterically hinder interactions compared to smaller substituents (e.g., hydrogen or methyl) .
- COX-2 Selectivity : 2-Butyl-6-phenyl analogs show COX-2 inhibition (IC₅₀ = 1.2 µM), suggesting that larger alkyl groups enhance selectivity over COX-1 .
Therapeutic Potential
- Antihypertensive Activity : 5-Chloro-6-phenyl derivatives demonstrate moderate efficacy, while iodine’s electron-withdrawing effects may alter vasodilation mechanisms .
- Anticonvulsant Activity : Thiadiazolyl-methyl derivatives exhibit muscle relaxant effects (ED₅₀ = 32 mg/kg), but iodine’s bulk may reduce blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
